![molecular formula C11H8Cl2N2OS B2844854 2-氯-N-[4-(2-氯苯基)-1,3-噻唑-2-基]乙酰胺 CAS No. 338957-50-9](/img/structure/B2844854.png)

2-氯-N-[4-(2-氯苯基)-1,3-噻唑-2-基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

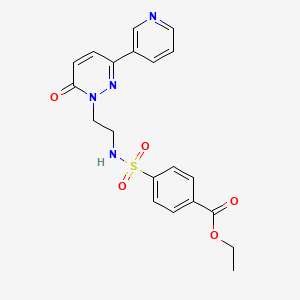

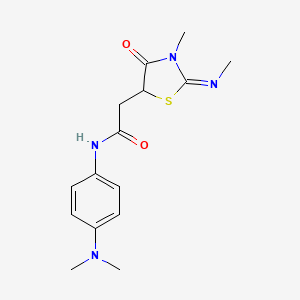

2-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide is a compound that has been studied for its potential biological activity . The chlorophenyl ring in the compound is oriented at an angle of 7.1 (1) with respect to the thiazole ring . In the crystal, molecules are linked via C—H O intermolecular interactions, forming C(10) chains propagating in a zigzag manner along the b axis .

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-(4-chlorophenyl) thiazol-2-amine with K2CO3 and chloroacetyl chloride in dry toluene . The reaction mixture is heated to reflux for 3 hours. After completion of the reaction, the reaction mixture is cooled to room temperature and diluted with DCM .Molecular Structure Analysis

The molecular structure of the compound is influenced by an intramolecular C—H N short contact . The thiazole ring is planar with a maximum deviation of 0.005 (3) A ̊ for atom C7 . Chlorine atom Cl2 deviates by 0.033 (1) A ̊ from the best plane through the chlorophenyl ring .Chemical Reactions Analysis

The compound has been evaluated for its biological activity, including its anti-leishmanial activity . It has shown a CC50 value of 0.031 µM for HeLa cells after 24 hours of exposure, which did not induce erythrocyte lysis . On the other hand, it showed an IC50 value of 0.086 µM for L. mexicana (promastigote form) after 24 hours of interaction .Physical And Chemical Properties Analysis

The compound has a molecular weight of 204.05 . The empirical formula is C8H7Cl2NO . The compound is solid in form .科学研究应用

晶体结构分析

“2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide” 的分子和晶体结构显示,相对于噻唑环,氯苯环以 7.1° 的角度定向,表明显着的分子几何形状可能会影响其生物活性和溶解度。分子通过 C—H⋯O 分子间相互作用连接,以之字形方式沿 b 轴形成链 (Saravanan et al., 2016)。

抗菌和抗菌剂

包括具有与核心化合物相关的 4-oxo-噻唑烷二酮和 2-oxo-氮杂环丁烷结构的各种乙酰胺衍生物的合成和 QSAR 研究显示出对革兰氏阳性菌和革兰氏阴性菌的中等至良好活性。这些研究突出了此类化合物在开发新型抗菌剂中的潜力 (Desai et al., 2008)。

抗肿瘤活性

N-[4-(苯并噻唑-2-yl)苯基]乙酰胺衍生物,包括与查询化合物相关的衍生物,已被合成并筛选出对人肿瘤细胞系的抗肿瘤活性。一些衍生物显示出相当大的抗癌活性,表明这些化合物在癌症治疗中的治疗潜力 (Yurttaş et al., 2015)。

疼痛和炎症的药理学评估

新型二苯胺衍生物,包括基于噻唑-2-基乙酰胺的衍生物,已被合成并评估其镇痛和抗炎活性。研究结果表明,这些化合物对于治疗疼痛和炎症可能是很有前途的,表明该化合物骨架在药物化学中的多功能性 (Kumar & Mishra, 2020)。

非线性光学特性

对相关乙酰胺结构的非线性光学特性的理论研究表明它们在光子器件中使用的潜力。这项研究强调了该化合物不仅在制药应用中而且在材料科学中的相关性 (Castro et al., 2017)。

作用机制

Target of Action

The primary target of 2-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide (AT) is the promastigotes of Leishmania mexicana . Leishmania parasites are the causative agents of leishmaniasis, an infectious disease transmitted by insects that proliferate mainly in impoverished environments of tropical climates .

Mode of Action

The compound interacts with its target, the promastigotes of Leishmania mexicana, and induces apoptosis . Apoptosis is a form of programmed cell death that results in the elimination of cells without releasing harmful substances into the surrounding area. It is an essential process in maintaining the health of multicellular organisms and is a highly regulated and controlled process .

Biochemical Pathways

It is known that many drugs derived from thiazoles, such as at, have a broad pharmacological profile, including antineoplastic, antiviral, antifungal, antiparasitic, and anti-inflammatory activity

Result of Action

The AT showed an IC50 value of 0.086 µM for L. mexicana (promastigote form) after 24 h of interaction . . This indicates that AT has a potent anti-leishmanial activity.

Action Environment

The action of AT can be influenced by various environmental factors. For instance, Leishmania parasites are transmitted by the bite of different species of phlebotomine sand flies, either anthropophylic or zoonophylic . Therefore, the environment where these insects thrive can influence the efficacy of AT.

生化分析

Biochemical Properties

It is known that similar compounds interact with various enzymes and proteins . The nature of these interactions is yet to be fully understood .

Cellular Effects

It has been shown to have anti-leishmanial activity against promastigotes of Leishmania mexicana . It influences cell function by inducing apoptosis in the parasites .

Molecular Mechanism

It is known to induce apoptosis in parasites, suggesting it may interact with biomolecules involved in cell death pathways .

属性

IUPAC Name |

2-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2OS/c12-5-10(16)15-11-14-9(6-17-11)7-3-1-2-4-8(7)13/h1-4,6H,5H2,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUXNSQAXQWMICL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)NC(=O)CCl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

338957-50-9 |

Source

|

| Record name | 2-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(6-methylpyridin-2-yl)methyl]-10-[(morpholin-4-yl)methyl]-N-(prop-2-yn-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B2844772.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[5-(furan-2-yl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2844773.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyl)acetamide](/img/structure/B2844775.png)

![[3-Amino-4-(benzenesulfonyl)-5-(3-chloroanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2844783.png)

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(4-ethylphenyl)oxalamide](/img/structure/B2844784.png)

![4-[1-[4-(Trifluoromethyl)phenyl]sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2844785.png)

![6-(4-Ethylphenyl)-2-heptyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-{[3-bromo-4-(trifluoromethyl)phenyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2844793.png)